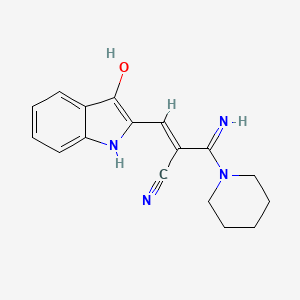
2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one is a complex organic compound that belongs to the class of indolin-3-ones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, which uses p-anisidine, an aldehyde, and a nucleophile to form a linear α-secondary amine motif. A slight modification of the reaction inputs can divert this three-component reaction to provide a cyclic α-tertiary amine, resulting in the formation of 2,2-disubstituted indolin-3-ones .
Another method involves the use of metal-free synthesis, where 2,2-disubstituted indolin-3-ones are constructed in the absence of a metal catalyst. This cross-coupling reaction allows the facile synthesis of indolin-3-ones from readily available substrates in a short reaction time .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Mannich reaction, as mentioned earlier, is a key reaction that this compound can undergo .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include p-anisidine, aldehydes, and nucleophiles. Reaction conditions often involve the use of catalysts such as copper for aerobic oxidation .
Major Products Formed: The major products formed from the reactions of this compound include various substituted indolin-3-ones with diverse substitution patterns on their quaternary carbon centers .
Applications De Recherche Scientifique
2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one include other indolin-3-ones and indole derivatives. These compounds share a common indole or indolin-3-one core structure but differ in their substitution patterns and functional groups .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
169944-39-2 |
|---|---|
Formule moléculaire |
C17H18N4O |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
(E)-3-(3-hydroxy-1H-indol-2-yl)-2-(piperidine-1-carboximidoyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H18N4O/c18-11-12(17(19)21-8-4-1-5-9-21)10-15-16(22)13-6-2-3-7-14(13)20-15/h2-3,6-7,10,19-20,22H,1,4-5,8-9H2/b12-10+,19-17? |
Clé InChI |
BJFFDQZCZZGMPU-CUYZKFRNSA-N |
SMILES isomérique |
C1CCN(CC1)C(=N)/C(=C/C2=C(C3=CC=CC=C3N2)O)/C#N |
SMILES canonique |
C1CCN(CC1)C(=N)C(=CC2=C(C3=CC=CC=C3N2)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


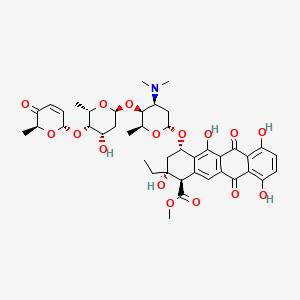
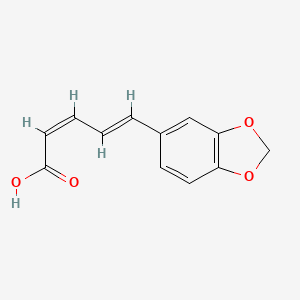
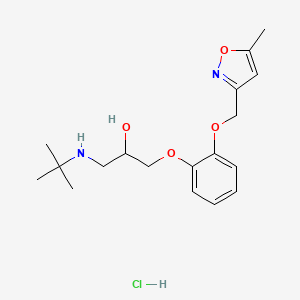
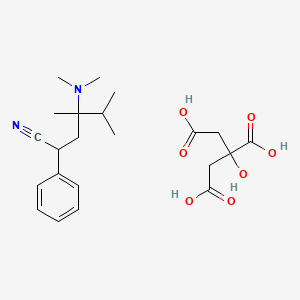
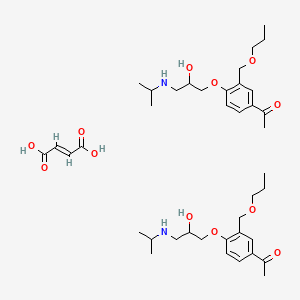

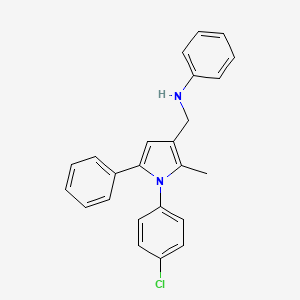

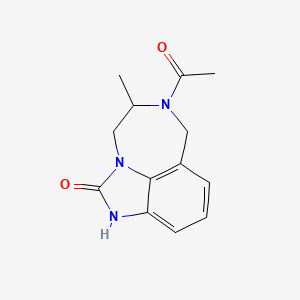
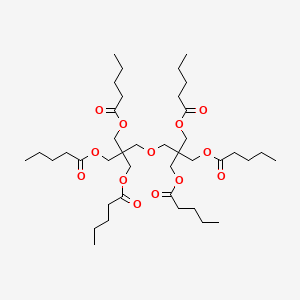
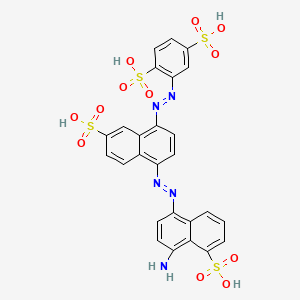
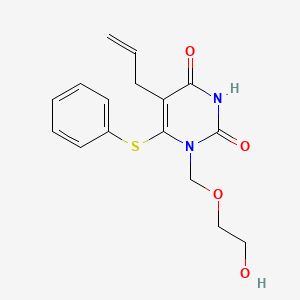

![Substanz NR. 336 [German]](/img/structure/B12784204.png)
